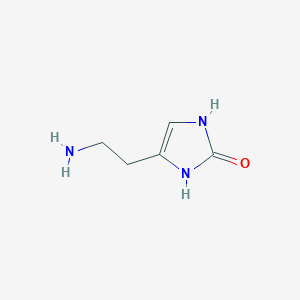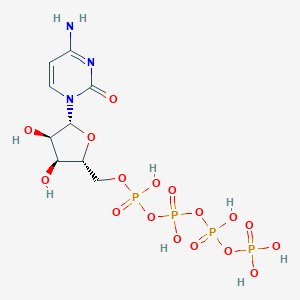
2-(2-Oxo-4-imidazolin-4-yl)ethylamine
Descripción general
Descripción
2-(2-Oxo-4-imidazolin-4-yl)ethylamine is a chemical compound characterized by the presence of an imidazoline ring with an oxo group at the 2-position and an ethylamine side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylenediamine with glyoxal to form the imidazoline ring, followed by oxidation to introduce the oxo group. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate cyclization.
Solvent: Aqueous or alcoholic solvents to dissolve reactants and control the reaction environment.
Catalysts: Acidic or basic catalysts to promote cyclization and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Key aspects include:
Reactant Purity: High-purity starting materials to ensure consistent product quality.
Reaction Control: Automated systems to monitor and adjust reaction parameters in real-time.
Purification: Techniques such as crystallization or chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Oxo-4-imidazolin-4-yl)ethylamine can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the imidazoline ring or the ethylamine side chain.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or alter the imidazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or alkylating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl groups, or other functional groups.
Aplicaciones Científicas De Investigación
2-(2-Oxo-4-imidazolin-4-yl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological receptors, particularly histamine receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antihistaminic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-4-imidazolin-4-yl)ethylamine involves its interaction with molecular targets such as histamine receptors. The compound can bind to these receptors, potentially modulating their activity. The pathways involved may include:
Receptor Binding: Interaction with H1 or H2 histamine receptors.
Signal Transduction: Activation or inhibition of downstream signaling pathways.
Cellular Effects: Modulation of cellular responses such as inflammation or immune response.
Comparación Con Compuestos Similares
Similar Compounds
Histamine: A naturally occurring compound with similar structural features.
2-(2-Thiono-4-imidazolin-4-yl)ethylamine: A sulfur analog with different pharmacological properties.
Benzylhistamines: Compounds with benzyl groups attached to the histamine structure.
Uniqueness
2-(2-Oxo-4-imidazolin-4-yl)ethylamine is unique due to its specific structural modifications, which can result in distinct biological activities compared to similar compounds. Its oxo group and ethylamine side chain confer unique properties that can be exploited in various research and industrial applications.
Propiedades
IUPAC Name |
4-(2-aminoethyl)-1,3-dihydroimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c6-2-1-4-3-7-5(9)8-4/h3H,1-2,6H2,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBJEUVWFPXMCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143245 | |
| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004-21-3 | |
| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Oxo-4-imidazolin-4-yl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60143245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















